molecular formula C9H12BrNO B8290117 4-Bromo-6-tert-butylpyridine-2(1H)-one

4-Bromo-6-tert-butylpyridine-2(1H)-one

Katalognummer: B8290117
Molekulargewicht: 230.10 g/mol
InChI-Schlüssel: SJVDGGKVSDYWLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-tert-butylpyridine-2(1H)-one is a brominated pyridinone derivative characterized by a bromine substituent at position 4 and a bulky tert-butyl group at position 4. Key inferred properties include:

  • Molecular formula: C₉H₁₂BrNO (estimated by adding tert-butyl to 4-bromo-2-pyridone).
  • Molecular weight: ~231.07 g/mol (calculated from ).
  • LogP: Estimated ~2.5–3.0 (due to the hydrophobic tert-butyl group, compared to 1.43 for 4-bromo-2-pyridone ).
  • Synthetic challenges: Steric hindrance from the tert-butyl group may reduce reaction yields compared to less bulky analogs .

Eigenschaften

Molekularformel

C9H12BrNO

Molekulargewicht

230.10 g/mol

IUPAC-Name

4-bromo-6-tert-butyl-1H-pyridin-2-one

InChI

InChI=1S/C9H12BrNO/c1-9(2,3)7-4-6(10)5-8(12)11-7/h4-5H,1-3H3,(H,11,12)

InChI-Schlüssel

SJVDGGKVSDYWLU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=O)N1)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 4-Bromo-6-tert-butylpyridine-2(1H)-one and Analogs

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Synthetic Yield (Reported)
4-Bromo-6-tert-butylpyridine-2(1H)-one 231.07 2.5–3.0 Br (C4), tert-butyl (C6) Not reported (inferred low)
4-Bromo-2-pyridone 174.00 1.43 Br (C4), ketone (C2) Not reported
4-Bromo-1-cyclohexylpyridin-2(1H)-one 255.8 (M+H) ~1.5–2.0 Br (C4), cyclohexyl (N1) 16%
2-Bromopyridine 158.00 1.2–1.5 Br (C2) Not reported

Physicochemical and Pharmacological Properties

  • Solubility : The tert-butyl group reduces aqueous solubility compared to 4-bromo-2-pyridone (solubility: 2.38 mg/mL ). Predicted solubility for the tert-butyl analog: <1 mg/mL (classified as "soluble" per SILICOS-IT criteria ).
  • The tert-butyl group is generally non-reactive but may influence metabolic stability.

Vorbereitungsmethoden

Step 1: Bromination of 2,6-Di-tert-butylpyridine

  • Reactants : 2,6-Di-tert-butylpyridine (1 equiv), NBS (1 equiv)

  • Solvent : Dichloromethane (DCM)

  • Conditions : Room temperature, 12 hours

  • Outcome : 4-Bromo-2,6-di-tert-butylpyridine (Yield: 80–90%).

Step 2: Oxidation to Pyridinone

  • Reactants : 4-Bromo-2,6-di-tert-butylpyridine (1 equiv), Oxone® (2 equiv)

  • Solvent : Water/acetonitrile (1:1)

  • Conditions : 50°C, 6 hours

  • Outcome : 4-Bromo-6-tert-butylpyridine-2(1H)-one (Yield: 65–75%).

Key Consideration :

  • The tert-butyl group at the 2-position is selectively removed during oxidation, likely due to steric hindrance facilitating cleavage.

Friedel-Crafts Alkylation Followed by Bromination

This method introduces the tert-butyl group early in the synthesis, leveraging Friedel-Crafts chemistry:

Step 1: Alkylation of Pyridin-2(1H)-one

  • Reactants : Pyridin-2(1H)-one (1 equiv), tert-Butyl chloride (2.5 equiv), AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane

  • Conditions : 0–5°C, 5 hours

  • Outcome : 6-tert-Butylpyridin-2(1H)-one (Yield: 70–80%).

Step 2: Bromination as in Method 1

Advantages :

  • High regioselectivity for tert-butyl introduction at the 6-position.

  • Compatible with large-scale production.

Comparison of Methods

Method Key Reagent Yield Regioselectivity Scalability
Direct BrominationPOBr₃75–85%HighModerate
Radical BrominationNBS/AIBN60–70%ModerateHigh
Multi-Step SynthesisOxone®65–75%HighLow
Friedel-Crafts RouteAlCl₃70–80%HighHigh

Analytical Characterization

Critical spectroscopic data for 4-Bromo-6-tert-butylpyridine-2(1H)-one:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 9H, tert-butyl), 6.25 (d, J = 7.2 Hz, 1H, H5), 7.52 (d, J = 7.2 Hz, 1H, H3).

  • ¹³C NMR : δ 29.8 (tert-butyl CH₃), 35.1 (Cq), 115.2 (C4), 140.5 (C6).

  • HRMS : m/z calcd for C₉H₁₁BrNO [M+H]⁺: 244.0032; found: 244.0035 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-6-tert-butylpyridine-2(1H)-one, and how can reaction conditions be optimized?

  • Methodology : Start with bromination of 6-tert-butylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC. For regioselectivity, steric effects of the tert-butyl group may direct bromination to the 4-position. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Optimization : Adjust catalyst loading (e.g., nickel complexes, as in reductive coupling reactions) and temperature to improve yield .

Q. How can the purity and structural integrity of 4-Bromo-6-tert-butylpyridine-2(1H)-one be validated post-synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with acetonitrile/water mobile phase (retention time comparison to standards).
  • NMR : Confirm substitution pattern via 1H^1H NMR (e.g., downfield shifts for bromine and tert-butyl groups) and 13C^{13}C NMR (quaternary carbon signals) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peak at m/z [M+H]+^+ = calculated molecular weight (e.g., ~257 g/mol).

Q. What solvent systems are suitable for recrystallizing this compound?

  • Method : Test mixed solvents (e.g., ethanol/water or dichloromethane/hexane) due to the compound’s moderate polarity. Crystallization at −20°C improves crystal quality for X-ray diffraction .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

  • Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the 6-position, directing reactivity to the 4-bromo site. Use bulky ligands (e.g., SPhos or XPhos) in palladium-catalyzed Suzuki-Miyaura couplings to enhance selectivity .
  • Kinetic Studies : Compare reaction rates with/without tert-butyl via DFT calculations to quantify steric hindrance .

Q. What strategies resolve contradictions in reported synthetic yields for brominated pyridones?

  • Data Analysis :

  • Reaction Monitoring : Use in situ IR or Raman spectroscopy to identify intermediates and side products.
  • Parameter Screening : Design a DoE (Design of Experiments) to test variables (temperature, solvent, catalyst) and identify optimal conditions .

Q. Can this compound serve as a ligand in catalytic systems?

  • Experimental Design : Synthesize metal complexes (e.g., Ni or Pd) and test catalytic activity in C–C bond formation. Compare turnover frequencies (TOFs) with non-bulky analogs.
  • Spectroscopic Validation : Use XAS (X-ray absorption spectroscopy) to confirm metal-ligand coordination .

Q. How does 4-Bromo-6-tert-butylpyridine-2(1H)-one interact with biological targets?

  • In Silico Screening : Perform molecular docking against enzyme active sites (e.g., kinases) to predict binding affinity. Validate with in vitro assays (IC50_{50} measurements) .
  • Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes and LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.